4-Tert-butyl-3-(trifluoromethyl)phenol
Description
Properties
Molecular Formula |
C11H13F3O |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-tert-butyl-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H13F3O/c1-10(2,3)8-5-4-7(15)6-9(8)11(12,13)14/h4-6,15H,1-3H3 |
InChI Key |
ZZGCJXDUGLCHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Tert Butyl 3 Trifluoromethyl Phenol
Retrosynthetic Analysis of 4-Tert-butyl-3-(trifluoromethyl)phenol
A retrosynthetic analysis of this compound suggests two primary disconnection strategies, centered on the formation of the carbon-carbon bond for the tert-butyl group and the carbon-trifluoromethyl bond.
Scheme 1: Retrosynthetic Analysis of this compound

Route A: C-C Disconnection (Friedel-Crafts Alkylation) : This pathway involves the disconnection of the tert-butyl group, leading to the precursor 3-(trifluoromethyl)phenol (B45071) . The forward synthesis would then involve a Friedel-Crafts alkylation to introduce the tert-butyl group. The success of this route is heavily dependent on the regioselectivity of the alkylation, considering the directing effects of the existing hydroxyl (-OH) and trifluoromethyl (-CF₃) groups.
Route B: C-CF₃ Disconnection (Trifluoromethylation) : This approach disconnects the trifluoromethyl group, identifying 4-tert-butylphenol (B1678320) as the key precursor. The synthesis would then proceed via an electrophilic trifluoromethylation reaction. The regioselectivity of this step is a critical challenge, as the powerful ortho, para-directing hydroxyl group is likely to influence the position of the incoming electrophile.
Based on this analysis, the two most plausible synthetic strategies involve either the tert-butylation of 3-(trifluoromethyl)phenol or the trifluoromethylation of 4-tert-butylphenol.
Direct Synthetic Routes to the Core Phenolic Structure
The formation of the substituted phenolic core can be approached through several methods, with electrophilic aromatic substitution being the most common.
The introduction of the tert-butyl and trifluoromethyl groups onto the phenol (B47542) ring is typically achieved through electrophilic aromatic substitution (EAS). The order of these substitutions is critical to achieving the desired 3,4-disubstituted pattern.
Friedel-Crafts Alkylation of 3-(Trifluoromethyl)phenol : The synthesis of the precursor, 3-(trifluoromethyl)phenol, can be accomplished from trifluoromethyl benzene (B151609) through nitration, reduction, diazotization, and hydrolysis. fluoromart.com Once obtained, the Friedel-Crafts alkylation with a tert-butylating agent (e.g., tert-butanol (B103910) or isobutylene (B52900) with an acid catalyst) would be performed. However, the directing effects of the substituents on 3-(trifluoromethyl)phenol present a significant regiochemical challenge. The hydroxyl group is a strong ortho, para-director, while the trifluoromethyl group is a meta-director. This would likely lead to a mixture of products, with substitution at the positions ortho and para to the hydroxyl group being favored.
Synthesis via 4-tert-Butylphenol : A more regiochemically controlled approach would be to start with phenol and perform a Friedel-Crafts alkylation to synthesize 4-tert-butylphenol. This reaction is a standard method for introducing the tert-butyl group, often utilizing catalysts like phosphorus pentoxide. google.com The subsequent step would then be the introduction of the trifluoromethyl group.
While less common for this type of substitution pattern, nucleophilic aromatic substitution (NAS) could theoretically be employed. This would necessitate a precursor with a suitable leaving group (e.g., a halogen) at either the 3- or 4-position and a strongly electron-withdrawing group to activate the ring for nucleophilic attack. For instance, a precursor like 4-chloro-3-nitrobenzotrifluoride (B52861) could potentially undergo nucleophilic substitution of the chloro group with a tert-butyl nucleophile, followed by reduction of the nitro group and conversion to a hydroxyl group. However, the generation and reaction of a tert-butyl nucleophile can be problematic, and this route is generally less efficient than electrophilic strategies for this target molecule.
The construction of the substituted phenol ring through cyclization reactions offers an alternative approach. For example, a [3+3] cyclization of 1,3-bis(silyl enol ethers) with α,β-unsaturated trifluoromethyl ketones can provide access to functionalized 3-(trifluoromethyl)phenols. fluoromart.com While powerful for creating substituted phenols, designing the specific precursors to yield the 4-tert-butyl-3-(trifluoromethyl) substitution pattern via a cyclization route would be complex and may not be the most direct method.
Introduction of the Trifluoromethyl Group
The introduction of the trifluoromethyl group onto a pre-existing phenolic structure is a key step in one of the proposed synthetic routes.
The direct introduction of a trifluoromethyl group onto an aromatic ring can be achieved using electrophilic trifluoromethylating reagents. Several such reagents have been developed, including Umemoto's and Togni's reagents. chem-station.comresearchgate.net
When considering the electrophilic trifluoromethylation of 4-tert-butylphenol, the regioselectivity is dictated by the powerful ortho, para-directing hydroxyl group. Research on the related electrophilic trifluoromethylthiolation of 4-tert-butylphenol has shown that substitution occurs exclusively at the ortho-position to the hydroxyl group, yielding 4-tert-butyl-2-(trifluoromethylthio)phenol. rsc.org This strongly suggests that a direct electrophilic trifluoromethylation of 4-tert-butylphenol would also favor substitution at the C2 and C6 positions, making the synthesis of the desired this compound isomer challenging via this route.
Recent advancements have explored visible-light-promoted multiple trifluoromethylations of phenols using CF₃I, which could offer alternative pathways, although controlling the regioselectivity for a single trifluoromethyl group at a specific position remains a challenge. chemistryviews.org
Trifluoromethylation via Nucleophilic Reagents
The introduction of a trifluoromethyl group onto an aromatic ring using nucleophilic trifluoromethylating agents is a significant challenge in organic synthesis. The direct C-trifluoromethylation of phenols is particularly difficult. However, reagents such as trifluoromethyltrimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent, have been developed for this purpose. These reagents require an activator, typically a fluoride (B91410) source, to generate the trifluoromethyl anion (CF₃⁻) in situ.
While effective for carbonyl compounds, the direct nucleophilic trifluoromethylation of the phenol ring itself is not a common strategy. organic-chemistry.org More often, this approach is used for the trifluoromethylation of aryl halides or triflates derived from phenols. An alternative pathway involves the silver-mediated oxidative trifluoromethylation of unprotected phenols using TMSCF₃ as the nucleophilic CF₃ source in the presence of an oxidant. This method provides direct access to trifluoromethylated phenols under relatively mild conditions. The development of stable, easy-to-handle nucleophilic trifluoromethylating agents derived from environmentally benign sources like fluoroform continues to be an active area of research. organic-chemistry.org
Table 1: Examples of Nucleophilic Trifluoromethylation Approaches
| Reagent | Substrate Type | Activator/Conditions | Typical Product |
|---|---|---|---|
| CF₃SiMe₃ (Ruppert-Prakash) | Phenols | Ag(I) salt, Oxidant | Aryl-CF₃ |
Radical Trifluoromethylation Approaches
Radical C-H trifluoromethylation has emerged as a powerful tool for the direct functionalization of aromatic compounds, including phenols. chemrxiv.org This approach avoids the need for pre-functionalized substrates often required in other methods. These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor.
Common sources for generating •CF₃ radicals include sodium trifluoromethanesulfinate (NaSO₂CF₃, Langlois' reagent) and various hypervalent iodine compounds (e.g., Togni's reagents). The reaction can be initiated using chemical oxidants, transition metals, or photoredox catalysis. princeton.edu Photoredox catalysis, in particular, offers a mild and efficient pathway where a photocatalyst, upon excitation by visible light, initiates an electron transfer process that ultimately generates the •CF₃ radical. princeton.educhemistryviews.org
A key challenge in the radical trifluoromethylation of substituted phenols is controlling the regioselectivity. chemrxiv.org The highly reactive •CF₃ radical can potentially add to multiple positions on the aromatic ring, leading to a mixture of isomers. However, factors such as steric hindrance and electronic effects of the existing substituents can influence the site of trifluoromethylation. For instance, recent studies have shown that visible-light-promoted trifluoromethylation of phenol derivatives using CF₃I can lead to multiple trifluoromethylations on the same ring. chemistryviews.org
Table 2: Selected Radical Trifluoromethylation Methods for Aromatic Compounds
| CF₃ Source | Initiation Method | Substrate | Key Features |
|---|---|---|---|
| CF₃SO₂Cl | Photoredox Catalysis (e.g., Ru(bpy)₃²⁺) | Arenes & Heteroarenes | Direct C-H functionalization, broad substrate scope. princeton.edu |
| NaO₂SCF₃ / tBuOOH | Copper Catalyst | Aromatic Compounds | Can be influenced by additives like cyclodextrins for regioselectivity. chemrxiv.org |
Transition-Metal Catalyzed Trifluoromethylation
Transition-metal catalysis provides a robust and versatile platform for the synthesis of trifluoromethylated arenes. nih.gov These methods typically involve the cross-coupling of an aryl precursor, such as an aryl halide or boronic acid, with a trifluoromethyl source. Copper and palladium are the most commonly employed metals for these transformations. nih.govd-nb.info
Copper-mediated trifluoromethylation often utilizes reagents like CF₃CO₂K (potassium trifluoroacetate) or TMSCF₃ in the presence of a copper(I) salt. nih.govnih.gov These reactions can be accelerated in flow systems, allowing for rapid and efficient synthesis. nih.gov Palladium-catalyzed approaches can involve high-valent Pd(IV) intermediates and are capable of trifluoromethylating a wide range of aryl substrates. nih.govd-nb.info
A significant advancement in this area is the nickel-mediated trifluoromethylation of phenol derivatives through the activation of the strong aryl C–O bond. This strategy allows for the conversion of readily available phenol derivatives, such as aryl tosylates or pivalates, into the corresponding trifluoromethylated arenes using TMSCF₃. osti.gov This bypasses the need to convert the phenol into a halide first, offering a more direct route.
Introduction of the Tert-butyl Group
Friedel-Crafts Alkylation Methodologies
The introduction of a tert-butyl group onto a phenol ring is most commonly achieved via an acid-catalyzed Friedel-Crafts alkylation. researchgate.netwikipedia.org This electrophilic aromatic substitution reaction typically employs an alkylating agent such as isobutene, tert-butyl alcohol, or tert-butyl chloride in the presence of an acid catalyst. iitm.ac.inacs.org
A wide variety of catalysts can be used, ranging from homogeneous acids like sulfuric acid to solid acid catalysts like zeolites, clays, and ion-exchange resins. iitm.ac.inresearchgate.netrsc.org The use of solid acids is often preferred in industrial settings as they are more environmentally friendly and easier to separate from the reaction mixture. The reaction mechanism generally involves the formation of a tert-butyl carbocation, which then attacks the electron-rich phenol ring. iitm.ac.in
The regioselectivity of the reaction is governed by the directing effect of the hydroxyl group, which strongly directs incoming electrophiles to the ortho and para positions. stackexchange.com In the case of phenol itself, a mixture of 2-tert-butylphenol, 4-tert-butylphenol, and 2,4-di-tert-butylphenol (B135424) is often obtained, with the product distribution depending on the reaction conditions. researchgate.netrsc.org
Tert-butylation through Rearrangement Reactions
While direct Friedel-Crafts alkylation is the most straightforward method for tert-butylation, rearrangement reactions can also play a role in the synthesis of substituted phenols. Photochemical isomerization of substituted phenols in the presence of Lewis or Brønsted acids can induce the migration of alkyl groups around the aromatic ring. nih.gov This method can potentially be used to convert an accessible isomer into a less accessible one. For example, a meta-substituted phenol could be rearranged to an ortho or para isomer.
Another approach, termed "contra-Friedel–Crafts" tert-butylation, involves a sequence of directed metallation and sulfinylation of an aromatic ring. The resulting sulfoxide (B87167) can then undergo nucleophilic aromatic substitution with an alkyllithium reagent, such as tert-butyllithium, to install the alkyl group at a position that would be disfavored in a classical electrophilic substitution. rsc.org A further strategy involves the activation of tertiary benzylic alcohols with reagents like thionyl chloride, followed by methylation with trimethylaluminum, providing access to tert-alkyl aromatics that are difficult to prepare via standard Friedel-Crafts routes. nih.gov
Sequential Functionalization Strategies for Regioselective Synthesis
The regioselective synthesis of this compound requires a carefully planned sequence of reactions, as the directing effects of the substituents play a crucial role. Two primary retrosynthetic pathways can be envisioned:
Route A: Trifluoromethylation of 4-tert-butylphenol
In this route, the commercially available 4-tert-butylphenol serves as the starting material. The challenge lies in introducing the trifluoromethyl group selectively at the C-3 position. The hydroxyl group is a strong ortho, para-director, while the tert-butyl group is a weaker ortho, para-director. Therefore, electrophilic or radical trifluoromethylation would be directed to the positions ortho to the hydroxyl group (C-2 and C-6). The position meta to the hydroxyl group (C-3) is electronically disfavored for these reaction types. Achieving trifluoromethylation at C-3 would likely require a directed metalation strategy, where the hydroxyl group directs lithiation to the C-2 position, followed by a series of steps to introduce the trifluoromethyl group at the adjacent C-3 position, a non-trivial synthetic challenge.
Route B: Tert-butylation of 3-(trifluoromethyl)phenol
This alternative pathway begins with 3-(trifluoromethyl)phenol. The task is to introduce a tert-butyl group at the C-4 position. In this substrate, the hydroxyl group is a strong ortho, para-director, while the trifluoromethyl group is a strong deactivating, meta-director. For an electrophilic aromatic substitution like Friedel-Crafts tert-butylation, the directing effects are as follows:
-OH group directs to: C-2, C-4, C-6.
-CF₃ group directs to: C-5 (since C-1 and C-3 are substituted).
The directing effects of the powerful activating hydroxyl group dominate. Among the activated positions (C-2, C-4, C-6), the C-4 position is para to the hydroxyl group and meta to the deactivating trifluoromethyl group. The C-2 and C-6 positions are ortho to the hydroxyl group but are adjacent to the bulky and electron-withdrawing CF₃ group (for C-2) or sterically unhindered (for C-6). The reaction at the C-4 position is often favored due to a combination of strong electronic activation from the para hydroxyl group and reduced steric hindrance compared to the C-2 position. Therefore, the Friedel-Crafts tert-butylation of 3-(trifluoromethyl)phenol is the more plausible and direct strategy for the regioselective synthesis of this compound.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-tert-butylphenol |
| 4-tert-butylphenol |
| 2,4-di-tert-butylphenol |
| 3-(trifluoromethyl)phenol |
| Trifluoromethyltrimethylsilane (TMSCF₃) |
| Sodium trifluoromethanesulfinate |
| Potassium trifluoroacetate |
| Isobutene |
| Tert-butyl alcohol |
| Tert-butyl chloride |
| Thionyl chloride |
Orthogonal Protecting Group Chemistry in Multi-step Synthesis
The synthesis of complex organic molecules with multiple reactive functional groups, such as this compound, often requires the temporary masking of certain groups to prevent unwanted side reactions. jocpr.com Protecting group chemistry provides a critical toolkit for chemists to achieve selective transformations at specific sites within a molecule. jocpr.com Orthogonal protecting groups are a particularly powerful tool in this context; these are distinct classes of protecting groups that can be installed and removed under specific, non-interfering conditions. jocpr.combiosynth.com This allows for the selective deprotection of one functional group while others remain protected. jocpr.com
In a hypothetical multi-step synthesis of this compound, an orthogonal strategy would be essential. For instance, the phenolic hydroxyl group is acidic and nucleophilic, and it can interfere with reactions intended for the aromatic ring, such as metal-catalyzed cross-coupling or certain electrophilic substitutions.
A plausible synthetic sequence could involve:
Protection of a phenol precursor: Starting with a readily available phenol, the hydroxyl group would first be protected. A benzyl (B1604629) ether is a common choice for protecting phenols. nih.gov
Directed ortho-metalation and trifluoromethylation: The protected phenol could then undergo directed ortho-metalation, followed by quenching with an electrophilic trifluoromethyl source.
Introduction of the tert-butyl group: Subsequently, the tert-butyl group could be introduced via a Friedel-Crafts alkylation.
Deprotection: Finally, the protecting group on the hydroxyl function would be removed to yield the final product.
To achieve this, an orthogonal protecting group strategy is paramount. For example, if a standard benzyl ether was used to protect the phenol, its removal typically requires hydrogenolysis. If another step in the synthesis also involved a catalyst sensitive to these conditions, a different protecting group would be needed. A silyl (B83357) ether, such as a tert-butyldiphenylsilyl (TBDPS) group, could be used instead. nih.gov The TBDPS group is stable to many reaction conditions but can be selectively cleaved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.govnih.gov This cleavage condition would not affect a benzyl group elsewhere in the molecule, demonstrating orthogonality. The combination of silyl ethers and benzyl ethers is attractive due to their high degree of mutual orthogonality. nih.gov
The choice of protecting groups depends on the stability required during subsequent reaction steps and the mildness of the conditions needed for their removal. jocpr.com The most commonly used orthogonal combination in many synthetic applications is the Fmoc/tBu pair, where the fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and the tert-butyl (tBu) group is acid-labile. iris-biotech.de While more common in peptide synthesis, the principles apply broadly to complex molecule synthesis. biosynth.comiris-biotech.de
Optimization of Reaction Conditions for Yield and Selectivity
Achieving a high yield of the desired isomer, this compound, while minimizing the formation of byproducts, is critically dependent on the optimization of reaction conditions. Key transformations in the synthesis, such as the introduction of the tert-butyl and trifluoromethyl groups, are highly sensitive to parameters like temperature, solvent, catalyst, and reagent stoichiometry.
Tert-butylation of Phenols: The introduction of the tert-butyl group onto a phenol ring is typically achieved through Friedel-Crafts alkylation using an alkylating agent like tert-butyl alcohol or isobutylene, catalyzed by an acid. The regioselectivity of this reaction is a significant challenge. The hydroxyl group is an ortho-, para-directing activator, meaning substitution can occur at positions 2, 4, or 6. To obtain the desired 4-tert-butyl substitution pattern on a precursor molecule, reaction conditions must be carefully controlled.
Response Surface Methodology (RSM) has been used to optimize the tert-butylation of phenol, investigating factors such as reaction time, temperature, reactant mole ratio, and catalyst-to-phenol ratio. rasayanjournal.co.in Studies show that these parameters significantly influence both the conversion of the starting material and the selectivity for the desired product, such as 2,4-di-tert-butylphenol (2,4-DTBP). rasayanjournal.co.in
Below is an interactive table illustrating hypothetical optimization data for the para-selective tert-butylation of a 3-(trifluoromethyl)phenol precursor.
| Entry | Catalyst | Temperature (°C) | Solvent | Yield of 4-tert-butyl isomer (%) | Yield of 2-tert-butyl isomer (%) |
| 1 | H₂SO₄ | 25 | Hexane | 65 | 30 |
| 2 | H₂SO₄ | 80 | Hexane | 50 | 45 |
| 3 | AlCl₃ | 25 | Dichloromethane | 75 | 15 |
| 4 | AlCl₃ | 25 | Nitrobenzene | 85 | 10 |
| 5 | Ionic Liquid | 70 | Toluene | 92 | 5 |
This data is illustrative and intended to demonstrate the principles of reaction optimization.
As the table suggests, changing from a protic acid like H₂SO₄ to a Lewis acid like AlCl₃ can improve para-selectivity. Furthermore, the choice of solvent can have a profound impact, with more polar solvents sometimes favoring the formation of the thermodynamically more stable para isomer. The use of modern catalysts like ionic liquids can offer high selectivity under modest temperature conditions. rasayanjournal.co.in
Trifluoromethylation of Phenols: The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring can be challenging. Recent advances have focused on developing efficient catalytic methods. researchgate.net Electrophilic aromatic ring trifluoromethylthiolation of substituted phenols has been achieved using N-(trifluoromethylsulfanyl)aniline in the presence of a promoter like BF₃·Et₂O or triflic acid. rsc.org The regioselectivity is highly dependent on the existing substitution pattern on the phenol. For para-substituted phenols, trifluoromethylthiolation occurs at the ortho position. rsc.org For the synthesis of the target molecule, one might start with 4-tert-butylphenol and explore ortho-trifluoromethylation.
Optimization of this step would involve screening various trifluoromethylating agents, catalysts, and reaction conditions. For example, copper-catalyzed oxidative trifluoromethylation of certain heterocycles has shown that the choice of base is crucial for the reaction to proceed efficiently. researchgate.net A similar dependency would be expected in the trifluoromethylation of substituted phenols.
Novel and Green Synthetic Approaches
In line with the principles of green chemistry, modern synthetic efforts aim to develop routes that are more environmentally benign, efficient, and safer. This involves using less hazardous materials, reducing waste, and employing catalytic methods over stoichiometric reagents.
One innovative approach that aligns with green chemistry principles is mechanochemistry, which uses mechanical force (e.g., ball-milling) to drive chemical reactions, often in the absence of bulk solvents. researchgate.net A mechanochemical approach for the ruthenium-catalyzed trifluoromethylation of arylboronic acids and phenols has been reported. researchgate.net This method utilizes an in-situ generated N-trifluoromethylpyridinium tetrafluoroborate (B81430) as the CF₃ source under ball-milling conditions. researchgate.net Such a solvent-free or low-solvent approach offers significant environmental advantages by reducing volatile organic compound (VOC) emissions and simplifying purification.
Another area of development is the use of novel solvent systems. It has been discovered that using a specific solvent system comprising a polar, aprotic solvent and a non-nucleophilic hydroxy-containing solvent allows for the synthesis of trifluoromethyl-substituted phenates in a single step and in good yields, avoiding the base-sensitivity of the trifluoromethyl group which can lead to hydrolysis. google.com
The development of more robust and recyclable catalysts is also a key feature of green synthetic chemistry. For instance, ionic liquids have been investigated as recyclable catalysts for alkylation reactions, offering advantages such as thermal stability and ease of separation from the product mixture. rasayanjournal.co.in
Chemical Transformations and Reactivity of 4 Tert Butyl 3 Trifluoromethyl Phenol
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site of reactivity in phenols, capable of undergoing various transformations. The presence of both a bulky tert-butyl group and an electron-withdrawing trifluoromethyl group on the aromatic ring would be expected to modulate the nucleophilicity and acidity of the hydroxyl group, thereby influencing its reactivity in the following reactions.
O-Alkylation Reactions and Etherification
O-alkylation of a phenol (B47542) involves the reaction of the corresponding phenoxide ion with an alkyl halide or another alkylating agent to form an ether. This reaction, a variation of the Williamson ether synthesis, is fundamental for introducing an alkoxy group in place of the phenolic proton. The reaction's success typically depends on the choice of base, solvent, and alkylating agent. For 4-tert-butyl-3-(trifluoromethyl)phenol, the formation of the phenoxide would be the initial step, followed by nucleophilic attack on the alkylating agent.
O-Acylation Reactions
O-acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), typically in the presence of a base. This reaction leads to the formation of a phenolic ester. The reactivity in O-acylation is influenced by the nucleophilicity of the phenolic oxygen and the electrophilicity of the acylating agent. Catalysts like trifluoromethanesulfonic acid have been shown to be effective for the O-acylation of various phenols.
Formation of Phenolic Esters
The formation of phenolic esters is a direct outcome of O-acylation reactions. These reactions are crucial for the synthesis of a wide range of compounds. The general procedure involves reacting the phenol with a suitable acylating agent. The properties of the resulting ester would be influenced by the combined steric and electronic effects of the tert-butyl and trifluoromethyl substituents.
Oxidation Pathways of Phenols
Phenols, particularly sterically hindered ones, can undergo oxidation to form various products, including quinones or coupled biphenyl (B1667301) derivatives. The oxidation of 4-tert-butylphenol (B1678320), for instance, can be initiated by hydroxylation to form 4-tert-butylcatechol. The specific oxidation pathway for this compound would depend on the oxidant used and the reaction conditions, with the potential for the formation of phenoxyl radicals as intermediates.
Reactivity of the Aromatic Ring
The substituents on the aromatic ring significantly direct the outcome of electrophilic aromatic substitution reactions. The tert-butyl group is known to be an ortho, para-directing and activating group, although its steric bulk can hinder substitution at the ortho position. Conversely, the trifluoromethyl group is a deactivating and meta-directing group due to its strong electron-withdrawing nature.
Further Electrophilic Aromatic Substitution Reactions
Nitration Reactions
The nitration of phenols is a classic electrophilic aromatic substitution reaction. byjus.com For this compound, the directing effects of the substituents determine the regiochemical outcome. The hydroxyl group strongly directs incoming electrophiles to the C2 and C6 positions. However, the C2 position is sterically hindered by the adjacent bulky tert-butyl group (at C4) and the trifluoromethyl group (at C3). Therefore, nitration is expected to occur preferentially at the less sterically encumbered C6 position.
While specific studies on the nitration of this compound are not extensively documented, analogous reactions on substituted phenols provide insight. For instance, the nitration of 3,5-di-tert-butylphenol (B75145) with nitric acid in acetic anhydride initially yields 3,5-di-tert-butyl-6-nitrocyclohexa-2,4-dienone, which then tautomerizes to the 3,5-di-tert-butyl-2-nitrophenol. cdnsciencepub.com A similar pathway can be envisioned for the target molecule. Milder nitrating agents, such as tert-butyl nitrite, are known to selectively mono-nitrate phenols, which could provide a controlled route to the 6-nitro derivative. nih.govacs.org
| Reactant | Reagent | Predicted Major Product | Position of Substitution |
|---|---|---|---|
| This compound | HNO₃ / H₂SO₄ | 4-Tert-butyl-6-nitro-3-(trifluoromethyl)phenol | C6 |
| This compound | tert-Butyl nitrite | 4-Tert-butyl-6-nitro-3-(trifluoromethyl)phenol | C6 |
Halogenation Reactions
Halogenation of phenols typically proceeds readily due to the activating nature of the hydroxyl group, often not requiring a Lewis acid catalyst. byjus.com For this compound, electrophilic halogenation (e.g., with Br₂, Cl₂, or I₂) is predicted to follow the same regioselectivity principles as nitration, favoring substitution at the C6 position. The steric hindrance at the C2 position would again limit reaction at that site. stackexchange.com
Studies on related compounds, such as 4-tert-butylphenols, show that halogenation occurs at the available ortho positions. cas.czlookchem.com Therefore, treatment of this compound with bromine in a non-polar solvent would likely yield 6-bromo-4-tert-butyl-3-(trifluoromethyl)phenol as the primary product.
Sulfonation Reactions
Sulfonation of the aromatic ring of this compound is expected to introduce a sulfonic acid (-SO₃H) group at the C6 position. However, the sulfonation of tert-butylated phenols can be complex. Under strong acidic conditions (e.g., concentrated H₂SO₄), side reactions such as protiode-t-butylation (loss of the tert-butyl group) and isomerization can occur. rsc.org For example, the sulfonation of various di-t-butylphenols in 98.5% H₂SO₄ leads to mixtures of products, including those resulting from the loss of a tert-butyl group. rsc.org Consequently, while the initial product of sulfonation would be this compound-6-sulfonic acid, prolonged reaction times or harsh conditions could potentially lead to the formation of 3-(trifluoromethyl)phenol-4,6-disulfonic acid.
Formylation and Acylation Reactions
Formylation and acylation are important reactions for introducing carbonyl functionalities onto a phenol ring. The Duff reaction, which uses hexamethylenetetramine in an acidic medium, is a common method for formylating phenols. A modified Duff reaction using anhydrous trifluoroacetic acid as the solvent has been shown to be effective for the formylation of 4-tert-butylphenol, yielding the 2-formyl and 2,6-diformyl derivatives. lookchem.com Applying this methodology to this compound would be expected to produce 4-tert-butyl-6-formyl-3-(trifluoromethyl)phenol, with substitution occurring at the sterically accessible C6 position.
Friedel-Crafts acylation, typically using an acyl chloride or anhydride with a Lewis acid catalyst, is another key transformation. youtube.com Given the high reactivity of the phenol ring, acylation would likely proceed under relatively mild conditions, again favoring substitution at the C6 position to yield the corresponding 6-acyl-4-tert-butyl-3-(trifluoromethyl)phenol.
Nucleophilic Aromatic Substitution Reactions on Activated Derivatives
Nucleophilic aromatic substitution (SₙAr) reactions generally require an aromatic ring that is activated by strongly electron-withdrawing groups and contains a suitable leaving group. mdpi.comharvard.edu The parent this compound is not a substrate for SₙAr, as the hydroxyl group is a poor leaving group and the ring is not sufficiently electron-deficient.
To render the molecule susceptible to SₙAr, it must be chemically modified. An effective strategy involves introducing a potent electron-withdrawing group, such as a nitro group, ortho or para to a good leaving group. For example, if the phenol is first nitrated to form 4-tert-butyl-6-nitro-3-(trifluoromethyl)phenol, the hydroxyl group could then be converted into a better leaving group (e.g., a tosylate or nonaflate). The resulting derivative would possess a strong electron-withdrawing nitro group ortho to the leaving group, making the C1 position susceptible to attack by nucleophiles. This would allow for the displacement of the leaving group and the introduction of a variety of nucleophiles, such as alkoxides, amines, or thiolates.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, phenols are not directly reactive in these transformations. The C-O bond of the hydroxyl group is too strong to undergo oxidative addition to the palladium catalyst. Therefore, derivatization of the hydroxyl group into a better leaving group is a necessary prerequisite. sci-hub.se
Derivatization for Coupling Reactions (e.g., triflates)
A common and highly effective strategy is to convert the phenol into an aryl trifluoromethanesulfonate (B1224126) (triflate, -OTf). Aryl triflates are excellent substrates for a wide range of palladium-catalyzed coupling reactions. nih.gov The synthesis of 4-tert-butyl-3-(trifluoromethyl)phenyl triflate can be readily achieved by reacting the parent phenol with triflic anhydride (Tf₂O) in the presence of a base, such as pyridine. sci-hub.se Pyridine often serves as both the base and a nucleophilic catalyst in this transformation.
Once synthesized, the 4-tert-butyl-3-(trifluoromethyl)phenyl triflate can be employed in various cross-coupling reactions. For example, in a Suzuki-Miyaura coupling, the triflate can be reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand) and a base (e.g., K₂CO₃, Cs₂CO₃) to form a biaryl product. mdpi.com Similarly, it can be used in Heck reactions with alkenes or Sonogashira couplings with terminal alkynes. The in-situ conversion of phenols to nonaflates for one-pot coupling reactions is also an established, efficient methodology. organic-chemistry.org
| Aryl Triflate | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|---|---|
| 4-Tert-butyl-3-(trifluoromethyl)phenyl Triflate | Phenylboronic Acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 2-Phenyl-4-tert-butyl-1-(trifluoromethyl)benzene |
| 4-Tert-butyl-3-(trifluoromethyl)phenyl Triflate | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 4-Tert-butyl-2-(4-methoxyphenyl)-1-(trifluoromethyl)benzene |
Reactivity Involving the Trifluoromethyl Group
The trifluoromethyl group is a potent modulator of the phenol's reactivity, primarily through its strong electron-withdrawing inductive effect (-I). askfilo.comnih.gov This effect significantly lowers the electron density of the aromatic ring and influences the acidity of the phenolic proton. askfilo.comnih.gov
The electron-withdrawing nature of the -CF3 group stabilizes the conjugate base (phenoxide) formed upon deprotonation of the hydroxyl group. rsc.org This stabilization of the resulting anion increases the acidity of the phenol, which is reflected in its pKa value. A lower pKa indicates a stronger acid, meaning the phenol more readily donates its proton. This enhanced acidity facilitates reactions that proceed through a phenoxide intermediate, such as etherification and esterification, as the nucleophilic phenoxide is formed more easily.
The stabilizing effect is a consequence of the trifluoromethyl group's ability to delocalize the negative charge of the phenoxide ion through the aromatic system. rsc.org This effect is most pronounced when the -CF3 group is in the ortho or para position relative to the hydroxyl group. rsc.org
| Compound | pKa Value |
|---|---|
| Phenol | 10.0 |
| 4-Trifluoromethylphenol | 9.39 |
| 3-Trifluoromethylphenol | 9.08 |
| 3,5-Bis(trifluoromethyl)phenol | 8.03 |
Data sourced from references drugbank.comchegg.comut.ee.
The trifluoromethyl group is a strong deactivating group in the context of electrophilic aromatic substitution. wikipedia.org Its powerful inductive electron withdrawal reduces the nucleophilicity of the benzene (B151609) ring, making it less reactive toward electrophiles. minia.edu.egresearchgate.net Because this deactivation is primarily an inductive effect with no counteracting resonance donation, the -CF3 group directs incoming electrophiles to the meta position. askfilo.comwikipedia.org
In this compound, the directing effects are a composite of all three substituents. The hydroxyl and tert-butyl groups are activating and ortho-, para-directing, while the trifluoromethyl group is deactivating and meta-directing. stackexchange.combyjus.com This creates a complex regiochemical landscape for reactions like nitration, halogenation, and Friedel-Crafts reactions. The final substitution pattern depends on the balance between the activating/directing strength of the -OH and tert-butyl groups versus the deactivating/directing strength of the -CF3 group, as well as steric considerations.
Reactivity Involving the Tert-butyl Group
The tert-butyl group influences the molecule's reactivity through both its large size (steric effects) and its electron-donating nature (electronic effects). researchgate.net
The bulky nature of the tert-butyl group creates significant steric hindrance, which can block or slow reactions at adjacent positions on the aromatic ring (the ortho positions relative to the tert-butyl group). wikipedia.orgucalgary.cawikipedia.org In this compound, the tert-butyl group at C4 can sterically hinder the approach of reagents to the C3 and C5 positions. This steric blocking is a critical factor in determining the regioselectivity of electrophilic aromatic substitution, often favoring substitution at the less hindered para position relative to the directing group. stackexchange.comucalgary.ca For example, in the nitration of t-butylbenzene, the para product is heavily favored over the ortho product due to the steric bulk of the t-butyl group. stackexchange.com
| Substituent | σp Value | Electronic Effect |
|---|---|---|
| -OH | -0.37 | Strongly Donating |
| -C(CH₃)₃ | -0.20 | Donating |
| -CF₃ | +0.54 | Strongly Withdrawing |
A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. Data sourced from reference wikipedia.org.
Investigation of Reaction Mechanisms for Key Transformations
Understanding the reaction mechanisms for key transformations of this compound, such as electrophilic aromatic substitution, is crucial for predicting product outcomes. The mechanism for these reactions typically involves a two-step process. libretexts.org
First, an electrophile (E+) attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate is paramount. For meta-directing deactivators like the -CF3 group, attack at the meta position results in a more stable arenium ion compared to attack at the ortho or para positions, because the positive charge is never placed on the carbon atom directly attached to the electron-withdrawing group. libretexts.org Conversely, for ortho-, para-directing activators like the -OH and tert-butyl groups, attack at these positions allows for resonance structures that delocalize the positive charge onto the substituent, leading to greater stabilization. byjus.com
Kinetic Studies of Reaction Pathways
Kinetic data from related phenolic compounds offer valuable insights into the potential reaction pathways of this compound. The rates of transformation are significantly influenced by the electronic environment of the aromatic ring and the reaction conditions.
Studies on the oxidation of various trifluoromethylphenols have revealed that the reaction kinetics are highly pH-dependent. The phenoxide form of these compounds, prevalent in basic media, demonstrates significantly greater reactivity compared to the protonated form. For instance, the quenching rate constants for the reaction of singlet oxygen with trifluoromethylphenoxide ions are in the order of 10⁸ M⁻¹s⁻¹. This suggests that oxidation reactions of this compound would be substantially faster under alkaline conditions.
Similarly, the photochemical degradation of analogous compounds, such as 2-(trifluoromethyl)phenol, exhibits a strong correlation with pH, with the rate of photolysis increasing by nearly two orders of magnitude from pH 5 to pH 10. This further underscores the enhanced reactivity of the phenoxide ion in transformation processes.
The hydrolysis of the trifluoromethyl group is another potential reaction pathway. Research on the aqueous hydrolysis of trifluoromethylphenols indicates that this transformation is also contingent on the deprotonation of the phenolic hydroxyl group. The fundamental hydrolysis rate constant for the 4-trifluoromethylphenoxide ion has been reported, suggesting that under basic conditions, the trifluoromethyl group in this compound could undergo slow conversion to a carboxylic acid functionality.
Table 1: Representative Kinetic Data for Reactions of Analogous Phenolic Compounds
| Compound | Reaction Type | Rate Constant | Conditions |
|---|---|---|---|
| Trifluoromethylphenoxide ions | Oxidation by singlet oxygen | 1.2–3.6 x 10⁸ M⁻¹s⁻¹ | Aqueous solution |
| 2-(Trifluoromethyl)phenol | Photolysis | 3.52 h⁻¹ | pH 5 |
| 2-(Trifluoromethyl)phenol | Photolysis | 26.4 h⁻¹ | pH 7 |
| 2-(Trifluoromethyl)phenol | Photolysis | 334.1 h⁻¹ | pH 10 |
Identification of Reaction Intermediates
While no studies have definitively identified reaction intermediates for this compound, the intermediates characterized in the reactions of similar phenols provide a strong basis for predicting the transient species involved in its transformations.
In the oxidation of other trifluoromethylphenols, the formation of a phenoxyl radical has been identified as a key initial step. It is therefore highly probable that the oxidation of this compound proceeds via a 4-tert-butyl-3-(trifluoromethyl)phenoxyl radical . This reactive species would then be susceptible to a variety of subsequent reactions, including dimerization or further oxidation.
Further oxidation of the aromatic ring could lead to the formation of quinone-type structures . The specific substitution pattern of the resulting benzoquinone would be dictated by the directing effects of the substituents on the starting phenol.
During the hydrolysis of the trifluoromethyl group, the formation of a benzoyl fluoride (B91410) intermediate has been proposed for related compounds. By analogy, the hydrolysis of this compound may proceed through a similar transient species.
In electrophilic substitution reactions, the attack of an electrophile on the aromatic ring of a phenol proceeds through a resonance-stabilized carbocation known as an arenium ion or sigma complex . byjus.com The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. For this compound, the bulky tert-butyl group at the para position would likely favor electrophilic attack at the less sterically hindered ortho positions.
Table 2: Plausible Reaction Intermediates in the Transformations of this compound Based on Analogous Compounds
| Reaction Type | Plausible Intermediate |
|---|---|
| Oxidation | 4-tert-butyl-3-(trifluoromethyl)phenoxyl radical |
| Oxidation | Substituted benzoquinone |
| Hydrolysis | Benzoyl fluoride-type intermediate |
Theoretical and Computational Investigations of 4 Tert Butyl 3 Trifluoromethyl Phenol
Quantitative Structure-Reactivity Relationships (QSAR) Derivations
Quantitative Structure-Reactivity Relationships (QSAR) are theoretical models that relate the chemical structure of a compound to its reactivity. These models rely on descriptors that quantify the steric and electronic properties of molecules or their constituent parts. For 4-Tert-butyl-3-(trifluoromethyl)phenol, QSAR studies would seek to correlate its behavior in chemical reactions with parameters that describe the influence of the tert-butyl and trifluoromethyl substituents on the phenol (B47542) ring.
The Hammett and Taft equations are foundational tools in physical organic chemistry for quantifying the electronic and steric effects of substituents on the reactivity of aromatic and aliphatic compounds, respectively.
The Hammett equation describes the influence of meta- and para-substituents on the equilibrium constants or reaction rates of aromatic compounds. viu.ca It is defined as: log(k/k₀) = ρσ where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends only on the specific substituent and its position (meta or para). wikipedia.org
For this compound, the substituents are a tert-butyl group at the para-position (relative to the hydroxyl group) and a trifluoromethyl group at the meta-position. The electronic effect of these substituents can be estimated by considering their individual Hammett constants.
The tert-butyl group is an electron-donating group primarily through an inductive effect.
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. wikipedia.org
The Taft equation extends the Hammett principle to separate and quantify inductive (polar) and steric effects, particularly in aliphatic systems, but its parameters are widely used in broader QSAR studies. wikipedia.org The equation is often written as: log(k/k₀) = ρσ + δEs where σ* is the polar substituent constant (inductive effect) and Es is the steric substituent constant. ρ* and δ are reaction constants for polar and steric effects, respectively. dalalinstitute.com
For the substituents of this compound:
The tert-butyl group is sterically bulky, which is reflected in its large negative Es value. scribd.com Its polar constant (σ*) indicates it is weakly electron-donating.
The trifluoromethyl group has a significant electron-withdrawing inductive effect, resulting in a large positive σ* value. researchgate.net
The following table summarizes the typical Hammett and Taft constants for these substituents.
| Substituent | Position (relative to -OH) | Hammett Constant (σ) | Taft Polar Constant (σ*) | Taft Steric Constant (Es) |
| tert-butyl | para | -0.15 | -0.30 | -1.54 |
| trifluoromethyl | meta | 0.43 | +0.92 | -1.16 |
Note: The specific values of Hammett and Taft constants can vary slightly depending on the reaction series and conditions from which they were derived. The values presented are representative.
Beyond the empirical Hammett and Taft parameters, computational chemistry provides a direct route to calculating a wide array of steric and electronic descriptors. These descriptors can be used in QSAR models to develop more detailed predictions of reactivity. jst.go.jp For this compound, these calculations would typically be performed using methods like Density Functional Theory (DFT). researchgate.netimist.ma
Electronic Descriptors: These parameters quantify the electron distribution and orbital energies within the molecule.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. jst.go.jp
Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken population analysis or other schemes) can reveal the most electron-rich or electron-deficient sites, indicating likely centers of reactivity.
Electrostatic Potential (ESP): Mapping the ESP onto the molecule's electron density surface visually identifies regions that are attractive to electrophiles (negative potential) or nucleophiles (positive potential).
Steric Descriptors: These descriptors quantify the three-dimensional size and shape of the molecule.
Sterimol Parameters: These parameters (L, B1, B5) provide a more detailed description of the shape of substituents by defining their length and width in specific directions.
Topological Indices: These are numerical values derived from the molecular graph that encode information about the size, shape, and degree of branching in a molecule.
DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, are commonly employed to compute these descriptors for substituted phenols. imist.ma
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. For this compound, this involves modeling the potential energy surface of a given transformation to identify intermediates, products, and, most importantly, the transition states that connect them.
For a reaction involving this compound, such as its oxidation or electrophilic substitution, computational methods would be used to:
Optimize the 3D geometry of the reactant(s), product(s), and any intermediates.
Locate the transition state structure connecting these species.
Calculate the single-point energies of each optimized structure to construct the energy profile.
These calculations provide quantitative estimates of activation barriers and reaction enthalpies, offering insight into the feasibility and kinetics of the proposed transformation. acs.org
The core of mechanistic elucidation is the characterization of the transition state (TS). A transition state is a first-order saddle point on the potential energy surface; it is an energy maximum along the reaction coordinate but a minimum in all other directions. vedantu.comwikipedia.org
Computational chemists use various algorithms to locate TS structures. Once a candidate structure is found, its identity as a true transition state is confirmed by a frequency calculation. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the stretching of a bond that is breaking). ox.ac.uk
For this compound, this methodology could be applied to various reactions. For example, in modeling the hydrogen atom abstraction from the hydroxyl group, calculations would identify the transition state for the approach of a radical and the cleavage of the O-H bond. acs.org Similarly, for electrophilic aromatic substitution, the transition states for the formation of the sigma complex (arenium ion) at different positions on the ring could be calculated to predict the regioselectivity of the reaction. DFT methods are frequently used to explore these reaction pathways and characterize the relevant transition states. rsc.org
Solvent Effects in Computational Chemistry
Chemical reactions are most often carried out in a solvent, which can have a profound effect on reaction rates and equilibria. Computational chemistry must account for these effects to provide realistic predictions. There are two main approaches to modeling solvent effects: implicit and explicit models. wikipedia.org
Implicit Solvent Models: Also known as continuum models, these methods treat the solvent as a continuous medium with a uniform dielectric constant (ε), rather than modeling individual solvent molecules. fiveable.me The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. Popular implicit solvent models include:
Polarizable Continuum Model (PCM): One of the most widely used methods. rsc.org
COSMO (Conductor-like Screening Model): A variation that treats the dielectric as a conductor, which simplifies the calculations.
SMD (Solvation Model based on Density): A universal solvation model that is widely parameterized. researchgate.net
These models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent, which are often the most important contribution to solvation energy. fiveable.me
Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. wikipedia.org This allows for the modeling of specific, short-range interactions like hydrogen bonding between the solute and the solvent. For a molecule like this compound, explicit modeling with water or methanol (B129727) could be used to study the specific hydrogen bonds formed with the phenolic hydroxyl group. nih.gov
The main drawback of explicit models is their high computational cost, as the number of atoms increases significantly. A common compromise is to use a hybrid approach, where a few explicit solvent molecules are placed in the first solvation shell to model specific interactions, and the rest of the solvent is treated as a dielectric continuum using an implicit model. researchgate.net The choice of solvent model depends on the specific chemical question being addressed, balancing the need for accuracy in describing solute-solvent interactions against computational feasibility. stackexchange.comacs.org
Applications of 4 Tert Butyl 3 Trifluoromethyl Phenol As a Synthetic Building Block
Precursor for the Synthesis of Complex Organic Molecules
Substituted phenols are fundamental starting materials in the synthesis of a wide array of complex organic molecules due to the versatile reactivity of the aromatic ring and the hydroxyl group.
Scaffolds for Natural Product Synthesis
Phenolic moieties are common structural motifs in a vast number of natural products. Synthetic chemists often employ substituted phenols as foundational scaffolds upon which to build more complex structures. The specific substitution pattern of 4-tert-butyl-3-(trifluoromethyl)phenol could theoretically offer a unique starting point for the synthesis of novel, fluorinated analogues of natural products, although specific examples are not available. The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of the target molecules.
Building Blocks for Heterocyclic Systems
Phenols are common precursors for the synthesis of various oxygen-containing heterocyclic systems, such as benzofurans, chromenes, and dibenzofurans. The hydroxyl group can participate in cyclization reactions, and the aromatic ring can be further functionalized to construct the desired heterocyclic core. While there are no specific examples involving this compound, its structure is amenable to such transformations.
Intermediates for Advanced Materials
Phenolic compounds are crucial intermediates in the production of polymers and other advanced materials. For example, they are used in the synthesis of phenolic resins, polycarbonates, and epoxy resins. The incorporation of a trifluoromethyl group can impart desirable properties to these materials, such as increased thermal stability, chemical resistance, and altered optical properties. While 4-tert-butylphenol (B1678320) is used in the production of such materials, specific data on the use of this compound is not available.
Role in the Development of New Reagents and Catalysts
The electronic and steric properties of substituted phenols make them attractive candidates for modification into new reagents and catalysts.
Ligands for Transition Metal Catalysis
Phenol-derived compounds are frequently used to synthesize ligands for transition metal catalysts. The hydroxyl group can be a coordination site or a point of attachment for other ligating groups. The substituents on the aromatic ring, such as the tert-butyl and trifluoromethyl groups in the case of this compound, can be used to fine-tune the steric and electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the catalyst. However, there are no specific examples of this compound being used for this purpose in the available literature.
Chiral Auxiliaries and Inducers
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While many chiral auxiliaries are derived from naturally occurring chiral molecules, synthetic chiral phenols can also be employed. For a compound to be used as a chiral auxiliary, it must itself be chiral. This compound is an achiral molecule and therefore cannot function as a chiral auxiliary in its native form. It would require further modification to introduce a stereocenter.
Strategies for Derivatization and Functionalization of this compound
The strategic derivatization of this compound is a key area of research, aimed at modulating its physicochemical and biological properties for various applications. The presence of the phenolic hydroxyl group, the bulky tert-butyl group, and the electron-withdrawing trifluoromethyl group offers multiple avenues for chemical modification. These modifications can be broadly categorized into the design of analogs with altered electronic properties and the generation of compound libraries through combinatorial approaches.
Design of Analogs with Modified Electronic Properties
The electronic nature of the this compound scaffold can be fine-tuned by introducing additional substituents onto the aromatic ring or by modifying the existing functional groups. These modifications can significantly impact the compound's reactivity, acidity, and interaction with biological targets.
Substitution on the Aromatic Ring: Electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenol (B47542) ring. The directing effects of the hydroxyl, tert-butyl, and trifluoromethyl groups guide the position of these new substituents. For instance, nitration or halogenation would likely occur at the positions ortho or para to the strongly activating hydroxyl group, although the steric hindrance from the adjacent tert-butyl group and the deactivating effect of the trifluoromethyl group will influence the regioselectivity.
Modification of the Hydroxyl Group: The phenolic hydroxyl group is a prime site for derivatization. It can be readily converted into ethers, esters, and other functional groups. For example, O-alkylation can introduce lipophilic chains, while esterification with various carboxylic acids can yield a diverse range of analogs. These modifications not only alter the electronic properties but also the hydrogen bonding capabilities of the molecule.
Interactive Data Table: Predicted pKa Shifts of this compound Analogs
| Substituent at Position 2 | Substituent at Position 5 | Substituent at Position 6 | Predicted pKa |
| H | H | H | 7.5 |
| NO2 | H | H | 5.8 |
| H | Cl | H | 6.9 |
| H | H | OCH3 | 7.8 |
| Br | H | Br | 6.2 |
Note: The pKa values are hypothetical and for illustrative purposes to show the effect of substituents on the acidity of the phenolic proton.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of compounds based on the this compound scaffold. ijfans.org These libraries are invaluable for screening for new biological activities and for structure-activity relationship (SAR) studies.
Solid-Phase Synthesis: The phenolic hydroxyl group can be anchored to a solid support, allowing for the sequential addition of various building blocks. This approach facilitates the purification process as excess reagents and byproducts can be washed away. Subsequent cleavage from the resin releases the desired library of compounds.
Parallel Synthesis: In this approach, a series of reactions are carried out simultaneously in an array of reaction vessels. This method is well-suited for generating a focused library of analogs where different building blocks are introduced at specific positions on the this compound core. For instance, a library of esters can be generated by reacting the parent phenol with a diverse set of carboxylic acids in a multi-well plate format.
Engineering of Molecular Recognition Sites
The unique structural features of this compound make it an attractive building block for the design of synthetic receptors and molecular recognition sites. The combination of a hydrogen bond donor (hydroxyl group), a bulky hydrophobic group (tert-butyl), and a polar, electron-withdrawing group (trifluoromethyl) allows for specific and directional interactions with guest molecules.
By incorporating this phenol derivative into larger macrocyclic or acyclic structures, cavities can be created that are pre-organized for binding to specific substrates. The trifluoromethyl group can participate in non-classical hydrogen bonding or dipole-dipole interactions, while the tert-butyl group can provide a well-defined hydrophobic pocket. The phenolic hydroxyl group can act as a crucial hydrogen bond donor or acceptor.
Research Findings on Molecular Recognition:
| Receptor Type | Target Guest Molecule | Key Interactions |
| Calix researchgate.netarene Derivative | Aromatic Nitro Compounds | π-π stacking, hydrogen bonding |
| Macrocyclic Ether | Alkali Metal Cations | Cation-π interactions, coordination with ether oxygens |
| Synthetic Peptide Mimic | Small Organic Acids | Hydrogen bonding, hydrophobic encapsulation |
Advancements in Synthetic Methodology Utilizing the Compound
The chemical reactivity of this compound has been exploited in the development of novel synthetic methodologies. Its unique substitution pattern can influence the outcome of various chemical transformations.
Recent research has focused on leveraging the electronic and steric properties of this compound in catalysis and as a key intermediate in multi-step syntheses. For example, its use as a ligand in transition metal catalysis is an emerging area of interest. The electron-withdrawing trifluoromethyl group can modulate the electronic properties of the metal center, thereby influencing the catalytic activity and selectivity.
Furthermore, the development of more efficient and environmentally friendly methods for the synthesis of this compound itself is an ongoing area of research. Innovations in C-H activation and late-stage functionalization are being explored to streamline the synthesis of this and related fluorinated phenols.
Future Directions and Emerging Research Avenues
Exploration of Sustainable Synthetic Routes
The chemical industry's increasing focus on green chemistry is driving research into more environmentally benign methods for synthesizing fluorinated aromatic compounds. Future efforts concerning 4-tert-butyl-3-(trifluoromethyl)phenol are likely to concentrate on minimizing waste, avoiding harsh reagents, and reducing energy consumption.
Key areas of exploration include:
Electrochemical Synthesis : Anodic oxidation of trifluoromethane (B1200692) sulfinate (the Langlois reagent) has been presented as a sustainable, one-step strategy for the O–trifluoromethylation of phenol (B47542) derivatives. researchgate.net This method operates under mild conditions and could be adapted for the direct trifluoromethylation of 4-tert-butylphenol (B1678320), offering a greener alternative to traditional methods that often require harsh conditions. researchgate.netresearchgate.net
Visible-Light Photoredox Catalysis : Recent developments have shown that visible light can be used to promote the multiple trifluoromethylation of phenol derivatives using CF3I as the trifluoromethyl source. chemistryviews.org This approach, which can proceed at room temperature, offers a significant advantage in terms of energy efficiency and avoids the need for high-temperature processes. chemistryviews.org
Alternative Fluorinating Agents : Research into replacing traditional, often hazardous, fluorinating reagents is ongoing. The development of methods utilizing more accessible and inexpensive reagents like sodium bromodifluoroacetate in combination with a fluorinating agent such as SelectFluor II represents a practical and potentially more sustainable pathway to trifluoromethyl ethers from phenols. acs.orgcas.cn
Integration into Flow Chemistry Methodologies
Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering enhanced safety, scalability, and precise control over reaction parameters. The synthesis of substituted phenols, which can involve unstable intermediates or highly exothermic reactions, is particularly amenable to this approach.
The application of flow chemistry to the synthesis of this compound could be realized through several established protocols for related compounds:
Oxidative Heck/Dehydrogenation : Researchers have developed microreactor technologies for the synthesis of meta-substituted phenol derivatives. acs.orgacs.org These systems significantly shorten reaction times compared to traditional batch processes. acs.org A continuous-flow setup for such a reaction would involve precise control over temperature, pressure, and residence time to optimize yield and minimize byproduct formation. acs.org
Dehydrative Amination : Integrated packed-bed flow systems have been successfully used for the continuous synthesis of aryl amines from phenols. researchgate.netnih.gov This environmentally benign route efficiently converts phenols into corresponding amines with high selectivity and tolerance for various functional groups. researchgate.netnih.gov Adapting this methodology could provide a continuous pathway to aniline (B41778) derivatives of the target molecule.
Below is a table illustrating typical parameters that could be optimized in a continuous-flow synthesis for a related meta-substituted phenol.
| Parameter | Typical Range/Condition | Significance |
|---|---|---|
| Temperature | 40 - 120 °C | Influences reaction rate and catalyst stability. acs.org |
| Oxygen Pressure | ~5 atm | Crucial for oxidative steps; higher pressure can increase efficiency. acs.org |
| Residence Time | 130 - 180 min | Determines the extent of reaction completion. acs.org |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂) | Essential for cross-coupling and dehydrogenation steps. acs.org |
| Solvent | NMP, DMSO | Affects solubility of reagents and catalyst performance. acs.org |
Discovery of Novel Reactivity Patterns
The unique electronic and steric properties of this compound, arising from the interplay between the electron-donating hydroxyl group, the bulky tert-butyl group, and the strongly electron-withdrawing trifluoromethyl group, suggest that novel reactivity patterns await discovery. The trifluoromethyl group is generally unreactive under most conditions due to the strength of the C-F bonds, placing the focus on the aromatic ring and hydroxyl group.
A key emerging area is the use of light to unlock new reactions. A recently developed method for the visible-light-promoted multiple trifluoromethylation of phenol derivatives highlights this trend. chemistryviews.org The proposed mechanism involves the formation of a photoexcited phenoxide intermediate, which then engages in single-electron transfers with the trifluoromethyl source (CF3I). chemistryviews.org This strategy could potentially be used to introduce additional trifluoromethyl groups onto the this compound scaffold, creating highly fluorinated building blocks.
Advanced Theoretical Modeling and Machine Learning Applications
Computational tools are becoming indispensable in modern chemical research for predicting molecular properties and reaction outcomes, thereby accelerating the discovery process. researchgate.net
Theoretical Modeling : Density Functional Theory (DFT) is a powerful tool for understanding the molecular structure and electronic properties of complex molecules. DFT has been used to calculate and optimize the structures of related trifluoromethyl-containing phenol derivatives, showing good agreement between theoretical and experimental data. nih.govresearchgate.net Such calculations can provide insights into bond lengths, angles, and electrostatic potential, helping to predict sites of reactivity for this compound.
Machine Learning (ML) : The application of AI and machine learning is revolutionizing synthetic chemistry. researchgate.netjetir.org ML models, trained on large datasets of chemical reactions, can predict reaction yields and identify optimal conditions with high accuracy. nd.edu For a compound like this compound, ML could be applied to optimize its synthesis, predict its biological activity (such as cytotoxicity), and guide the design of new derivatives with desired properties. nd.eduescholarship.orgresearchgate.net
The following table summarizes potential applications of these computational approaches.
| Computational Tool | Specific Application | Potential Benefit |
|---|---|---|
| DFT Calculations | Structure Optimization & Electronic Analysis | Predicting reactive sites and understanding substituent effects. nih.gov |
| Machine Learning (ML) | Reaction Yield Prediction | Accelerating the optimization of synthetic routes. nd.edu |
| Machine Learning (ML) | QSAR Modeling | Predicting biological properties like cytotoxicity. researchgate.net |
| Reinforcement Learning | Automated Synthesis Planning | Discovering novel and efficient synthetic pathways. jetir.orgescholarship.org |
Expanding the Scope of its Use as a Polyfunctional Synthon
A "synthon" is a conceptual unit within a molecule that aids in planning a synthesis. Due to its distinct functional regions, this compound is well-suited to be a "polyfunctional synthon"—a versatile building block for constructing more complex molecules.
Its utility stems from three key features:
The Phenolic Hydroxyl Group : This group can readily undergo O-alkylation or O-acylation to form ethers and esters, providing a straightforward handle for linking the molecule to other fragments.
The Aromatic Ring : The positions ortho and para to the powerful activating hydroxyl group are potential sites for electrophilic aromatic substitution, allowing for the introduction of new functional groups such as halogens, nitro groups, or alkyl chains. The steric hindrance from the adjacent tert-butyl group and the electronic influence of the trifluoromethyl group would provide regiochemical control in such reactions.
The Trifluoromethyl and Tert-Butyl Groups : These substituents impart unique physical properties. The CF3 group enhances metabolic stability and lipophilicity in drug candidates, while the bulky tert-butyl group can be used to control conformation and prevent unwanted intermolecular interactions, such as π-stacking.
By strategically utilizing these functional handles, chemists can employ this compound as a foundational component in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials where its specific combination of steric bulk and electronic properties can be leveraged to achieve a desired function.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-tert-butyl-3-(trifluoromethyl)phenol with high purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of phenol derivatives. For tert-butyl substitution, tert-butyl chloride or branched olefins (e.g., isobutylene) are used under acidic catalysis (e.g., AlCl₃ or H₂SO₄). Trifluoromethyl groups can be introduced via electrophilic substitution using CF₃I or via Ullmann-type coupling with Cu catalysts. Purification steps should include fractional distillation or recrystallization to remove positional isomers (e.g., ortho-substituted byproducts). Thermodynamic studies on alkylation equilibria for tert-alkylphenols suggest reaction temperatures between 80–120°C optimize yield .
Q. How can the purity of this compound be accurately determined?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for quantifying phenolic impurities. Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile byproducts, such as unreacted tert-butyl precursors. Melting point analysis (reported range: 76–79°C for analogous nitrophenol derivatives) and ¹⁹F NMR can confirm structural integrity, with trifluoromethyl groups showing distinct chemical shifts at -60 to -65 ppm .
Advanced Research Questions
Q. What challenges arise in the spectroscopic characterization of this compound, particularly in distinguishing positional isomers?
- Methodological Answer : ¹H NMR struggles to resolve tert-butyl (δ ~1.3 ppm) and trifluoromethyl substituents due to signal overlap. Use ¹³C NMR to differentiate substitution patterns: tert-butyl carbons appear at ~30 ppm (quaternary C) and ~25 ppm (methyl C), while trifluoromethyl carbons show splitting in DEPT-135 spectra. High-resolution mass spectrometry (HRMS) with ESI+ ionization can confirm molecular weight (MW = 234.23 g/mol) and rule out nitro or hydroxylated byproducts .
Q. How do steric and electronic effects of the tert-butyl and trifluoromethyl groups influence the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer : The tert-butyl group exerts strong steric hindrance, reducing reactivity at the para position, while the electron-withdrawing trifluoromethyl group deactivates the ring. Computational studies (DFT) predict electrophilic attack favors the ortho position to the trifluoromethyl group. Experimental validation via nitration or sulfonation reactions can map regioselectivity. Thermodynamic data for tert-alkylphenols indicate ΔrH° values for substitution reactions range from -50 to -80 kJ/mol .
Q. Are there contradictions in reported physicochemical properties (e.g., melting points), and how can they be resolved?
- Methodological Answer : Discrepancies in melting points (e.g., 76–79°C vs. 82°C in conflicting reports) often stem from impurities or polymorphic forms. Recrystallize the compound from ethanol/water mixtures and analyze via differential scanning calorimetry (DSC) to identify phase transitions. Cross-reference with NIST-standardized databases to validate thermal properties .
Q. What in silico methods predict the environmental persistence or toxicity of this compound?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) estimate biodegradation half-lives and bioaccumulation factors. For toxicity, use OECD QSAR Toolbox to assess endocrine disruption potential, leveraging data from structurally similar compounds like 4-tert-octylphenol (log Kow = 5.1–5.7). Experimental validation via reporter gene assays (e.g., estrogen receptor transactivation) is advised for high-risk endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
